N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that features a thiazole ring and a benzenesulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
Similar compounds with a 2,4-disubstituted thiazole structure have been found to interact withCyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them potential targets for anticancer therapies .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids in the target proteins . The specific interactions depend on the substituents present on the thiazole ring .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle regulation and apoptosis . The exact downstream effects would depend on the specific cellular context and the presence of other signaling molecules .
Pharmacokinetics
Similar compounds with a thiazole structure have been found to exhibit various pharmacokinetic properties, including variable absorption and distribution profiles, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
Given its potential targets, it may induce cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Similarly, temperature can affect the compound’s stability and its interactions with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylthiazole with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: Shares the thiazole ring structure but lacks the benzenesulfonamide group.
2-methoxy-4,5-dimethylbenzenesulfonamide: Contains the benzenesulfonamide group but lacks the thiazole ring.
Uniqueness
N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the combination of the thiazole ring and the benzenesulfonamide group, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9-6-13(20-5)15(7-10(9)2)22(18,19)16-8-14-11(3)17-12(4)21-14/h6-7,16H,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMLZYVSZSGSRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=C(N=C(S2)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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